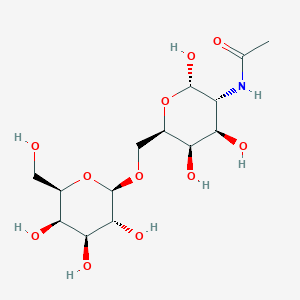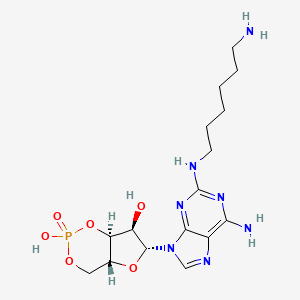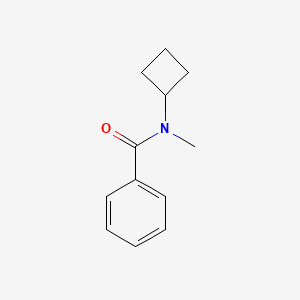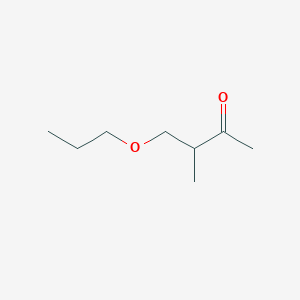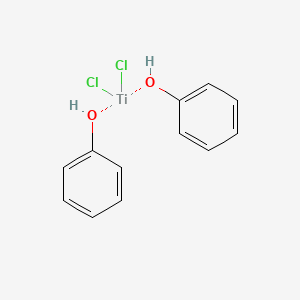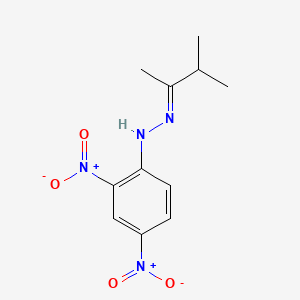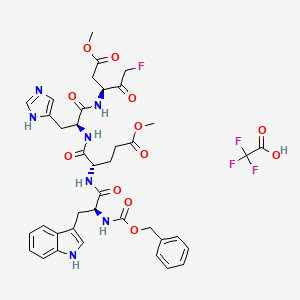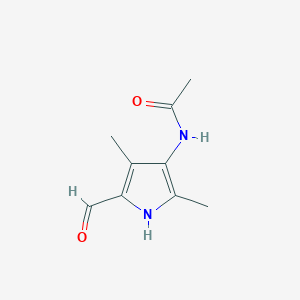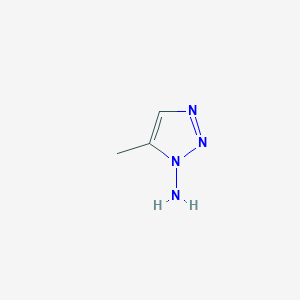
5-Methyl-1H-1,2,3-triazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-1,2,3-triazol-1-amine: is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms and two carbon atoms. Triazoles are known for their stability and versatility in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-1,2,3-triazol-1-amine typically involves the cyclization of appropriate precursors under specific conditions. . This method is favored for its high yield and regioselectivity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . The choice of starting materials and reaction conditions can vary depending on the desired purity and application of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1H-1,2,3-triazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution can introduce various functional groups into the triazole ring .
Applications De Recherche Scientifique
Chemistry: 5-Methyl-1H-1,2,3-triazol-1-amine is widely used in organic synthesis as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands. They are also used in the development of fluorescent probes for imaging applications .
Medicine: Triazole compounds, including this compound, have shown promise in medicinal chemistry. They are investigated for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, triazoles are used as corrosion inhibitors, stabilizers, and in the production of polymers and materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-Methyl-1H-1,2,3-triazol-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with enzymes and receptors. This allows it to modulate the activity of these biological molecules, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: Another triazole isomer with similar properties but different nitrogen atom positions.
1,2,3-Triazole: The parent compound of 5-Methyl-1H-1,2,3-triazol-1-amine, lacking the methyl group.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its stability and specificity in various applications .
Propriétés
Numéro CAS |
40004-89-5 |
|---|---|
Formule moléculaire |
C3H6N4 |
Poids moléculaire |
98.11 g/mol |
Nom IUPAC |
5-methyltriazol-1-amine |
InChI |
InChI=1S/C3H6N4/c1-3-2-5-6-7(3)4/h2H,4H2,1H3 |
Clé InChI |
HCEKEODXLSQFDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=NN1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)

